molecular formula C10H23NO B14544934 1-Octanol, 5-(dimethylamino)- CAS No. 62143-12-8

1-Octanol, 5-(dimethylamino)-

Cat. No.: B14544934
CAS No.: 62143-12-8
M. Wt: 173.30 g/mol
InChI Key: VSENWCLWJHUQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Octanol, 5-(dimethylamino)- is a mid-chain fatty alcohol derivative with the molecular formula C10H23NO and a molecular weight of 173.30 g/mol . This compound features a polar hydroxyl group and a tertiary amine group separated by a pentamethylene chain, a structure that suggests potential as a versatile intermediate in organic synthesis and materials science . Compounds within the alkanolamine family are often investigated for their surfactant properties, corrosion inhibition, and as building blocks for pharmaceuticals and ligands in catalysis. Researchers value this substance for its potential application in studying the effects of carbon chain length and amine substitution on the physicochemical properties of alcohols. The specific placement of the dimethylamino group at the 5-position of the 1-octanol chain may influence its solubility, basicity, and intermolecular interactions, making it a compound of interest in structure-activity relationship (SAR) studies . As a chemical reagent, it is intended for research and development purposes in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62143-12-8

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

5-(dimethylamino)octan-1-ol

InChI

InChI=1S/C10H23NO/c1-4-7-10(11(2)3)8-5-6-9-12/h10,12H,4-9H2,1-3H3

InChI Key

VSENWCLWJHUQGY-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCCO)N(C)C

Origin of Product

United States

Synthetic Strategies for 1 Octanol, 5 Dimethylamino

Retrosynthetic Analysis of 1-Octanol (B28484), 5-(dimethylamino)-

Retrosynthetic analysis is a powerful tool for planning the synthesis of organic molecules. By breaking down the target molecule into simpler, commercially available starting materials, it is possible to devise multiple synthetic pathways.

The carbon skeleton of 1-octanol, 5-(dimethylamino)- can be disconnected in several ways to identify plausible synthetic routes. A primary disconnection strategy involves breaking the C-N bond, which points to an amine introduction step late in the synthesis. Another key disconnection is at the C-O bond, suggesting the formation of the alcohol at a later stage. For the carbon backbone, a logical disconnection is at the C4-C5 bond, which breaks the molecule into two four-carbon fragments. This suggests a coupling reaction between a C4 electrophile and a C4 nucleophile.

Disconnection BondResulting SynthonsPotential Starting Materials
C5-NC5 carbocation, dimethylamine (B145610) anion5-halo-1-octanol, dimethylamine
C1-OC1 carbocation, hydroxide (B78521) anion1-bromo-5-(dimethylamino)octane
C4-C5C4 nucleophile, C5 electrophileButyl lithium, 1-(dimethylamino)butanal

These disconnection strategies provide a roadmap for the synthesis, suggesting that the molecule can be assembled from smaller, more readily available chemical building blocks.

The hydroxyl group in 1-octanol, 5-(dimethylamino)- is at a primary position (C1), which means it is not a stereocenter. However, if the synthesis were to target an isotopically labeled or otherwise modified version where the C1 position becomes chiral, stereocontrolled methods would be necessary. More importantly, the carbon at the 5-position is a stereocenter, and the stereochemistry of the hydroxyl group can be influenced by neighboring group participation during certain synthetic steps. Stereocontrol at the C5 position, where the dimethylamino group is located, is a more critical consideration in the synthesis of enantiomerically pure 1-octanol, 5-(dimethylamino)-.

The regioselective introduction of the dimethylamino group at the C5 position is a critical step in the synthesis of 1-octanol, 5-(dimethylamino)-. Several methodologies can achieve this with high selectivity. One common approach is the nucleophilic substitution of a leaving group at the C5 position of an octanol (B41247) derivative with dimethylamine. Another powerful method is the reductive amination of a ketone at the C5 position.

MethodPrecursorReagentsSelectivity
Nucleophilic Substitution1-octanol, 5-tosylateDimethylamine, baseHigh for C5
Reductive Amination5-oxo-1-octanolDimethylamine, NaBH3CNHigh for C5
HydroaminationOct-4-en-1-olDimethylamine, catalystVariable

Direct Synthesis Routes to 1-Octanol, 5-(dimethylamino)-

Direct synthesis routes involve the construction of the target molecule from precursor compounds in a series of chemical reactions. These routes are designed based on the insights gained from retrosynthetic analysis.

One of the most straightforward approaches to the synthesis of 1-octanol, 5-(dimethylamino)- is the direct amination of a suitable octanol precursor. This typically involves converting the hydroxyl group at the 5-position of a 1,5-octanediol into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with dimethylamine.

A key challenge in this approach is the selective functionalization of the C5 hydroxyl group in the presence of the C1 hydroxyl group. This can often be achieved by using protecting groups to temporarily block the more reactive primary hydroxyl group at the C1 position.

Reductive amination is a highly effective and widely used method for the synthesis of amines, including tertiary amino alcohols like 1-octanol, 5-(dimethylamino)-. This pathway typically begins with a precursor molecule containing a ketone at the 5-position and a protected alcohol at the 1-position. The ketone is then reacted with dimethylamine to form an intermediate enamine or iminium ion, which is subsequently reduced in situ to the desired tertiary amine.

StepReactantsReagentsProduct
11-(tert-butyldimethylsilyloxy)-5-octanoneDimethylamineIntermediate iminium ion
2Intermediate iminium ionSodium triacetoxyborohydride (B8407120)1-(tert-butyldimethylsilyloxy)-5-(dimethylamino)octane
31-(tert-butyldimethylsilyloxy)-5-(dimethylamino)octaneTetrabutylammonium fluoride1-Octanol, 5-(dimethylamino)-

This method is often preferred due to its high efficiency and the mild reaction conditions typically employed. The use of a protecting group for the primary alcohol ensures that it does not interfere with the reductive amination process.

Multi-Component Coupling Reactions for Amino Alcohol Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient pathway for the synthesis of complex molecules like amino alcohols. These reactions are characterized by their high atom economy and operational simplicity. acs.orgnih.gov

One plausible multi-component approach for the synthesis of 1-Octanol, 5-(dimethylamino)- could involve a variation of the Mannich reaction or a related imine-based coupling. For instance, a three-component reaction could theoretically involve an aldehyde, an amine, and a nucleophile. A hypothetical one-pot synthesis could assemble an amine, an aldehyde, and methanol under mild conditions using a free-radical multicomponent reaction. acs.org

Another relevant MCR is the Petasis reaction, a borono-Mannich reaction, which involves the reaction of an amine, an aldehyde, and a vinyl or aryl boronic acid. nih.gov While not directly applicable in its classic form for this aliphatic structure, the underlying principles of forming a carbon-nitrogen and a carbon-carbon bond in a single step are pertinent.

The Ugi four-component reaction (U-4CR) is another powerful MCR that allows for the creation of dipeptide scaffolds and could be adapted for the synthesis of amino alcohol derivatives. nih.gov The reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide.

A general representation of a multi-component reaction for a generic amino alcohol is shown below:

Reactant AReactant BReactant CProduct
AldehydeAmineNucleophileAmino alcohol derivative

Convergent and Linear Synthesis Pathways for 1-Octanol, 5-(dimethylamino)-

The synthesis of 1-Octanol, 5-(dimethylamino)- can be designed using either a linear or a convergent approach.

A potential linear pathway to 1-Octanol, 5-(dimethylamino)- could start from a functionalized octane derivative. For example:

Start with 1-octen-5-one.

Perform a reductive amination with dimethylamine to introduce the amino group at the 5-position.

Reduce the ketone at the 1-position to a hydroxyl group.

For 1-Octanol, 5-(dimethylamino)-, a convergent approach could involve the synthesis of two key fragments:

Fragment A: A four-carbon unit containing the dimethylamino group.

Fragment B: A four-carbon unit containing the hydroxyl group or a precursor.

These two fragments could then be coupled together. For example, a Grignard reagent derived from a protected 4-(dimethylamino)butyl halide could be reacted with a protected 4-hydroxybutanal.

Synthesis TypeDescriptionAdvantagesDisadvantages
LinearStep-by-step construction of the molecule.Simpler planning.Lower overall yield for long sequences.
ConvergentIndependent synthesis of fragments followed by coupling.Higher overall yield, more efficient.Requires more complex planning and fragment synthesis.

The synthesis of vicinyl amino alcohols has been achieved using a convergent chemical assembly system in continuous flow, highlighting the modern application of convergent strategies. rsc.org

Stereoselective Synthesis Approaches to Chiral 1-Octanol, 5-(dimethylamino)- Analogs

Since the 5-position of 1-Octanol, 5-(dimethylamino)- is a stereocenter, the synthesis of enantiomerically pure or enriched analogs is of significant interest. Chiral amino alcohols are crucial building blocks in the pharmaceutical industry. acs.org Stereoselective synthesis can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or biocatalysis. acs.orgnih.govfrontiersin.orgnih.gov

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as those based on transition metals like copper or chromium, can facilitate the enantioselective formation of C-C or C-N bonds. nih.govwestlake.edu.cn For example, a chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and imines has been developed for the synthesis of β-amino alcohols. westlake.edu.cn

Biocatalysis: Enzymes offer a highly selective and environmentally friendly approach to synthesizing chiral amino alcohols. acs.orgfrontiersin.org Engineered amine dehydrogenases (AmDHs) can be used for the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org This biocatalytic approach often provides high enantioselectivity (>99% ee). frontiersin.org Dual-enzyme cascade pathways have also been developed for the synthesis of bichiral amino alcohols. acs.org

A summary of potential stereoselective methods is presented below:

MethodDescriptionKey Features
Chiral CatalystsUse of a chiral metal complex to control stereochemistry.High efficiency and turnover.
Chiral AuxiliariesCovalent attachment of a chiral molecule to guide the reaction.Predictable stereochemical outcome.
BiocatalysisUse of enzymes to catalyze the reaction.High enantioselectivity, mild reaction conditions.

Optimization of Reaction Conditions and Yields in 1-Octanol, 5-(dimethylamino)- Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. Key parameters that are often optimized include temperature, reaction time, solvent, catalyst loading, and the stoichiometry of reactants.

For reactions involving the formation of the amino alcohol moiety, such as reductive amination or coupling reactions, the choice of reducing agent and catalyst is critical. For instance, in a reductive amination, the pH of the reaction medium can significantly influence the rate of imine formation and subsequent reduction.

A hypothetical optimization table for a reductive amination step to synthesize 1-Octanol, 5-(dimethylamino)- from 5-oxo-1-octanol and dimethylamine could look as follows:

EntryReducing AgentSolventTemperature (°C)Yield (%)
1NaBH4Methanol2565
2NaBH(OAc)3Dichloromethane2585
3H2, Pd/CEthanol5078
4NaBH(OAc)3Dichloromethane082

Studies on the synthesis of related compounds have shown that factors such as the nature of the base and temperature can have a dramatic effect on the reaction outcome. researchgate.net For example, in the etherification of 2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-ones, potassium carbonate was found to be the optimal base at 160 °C. researchgate.net

Isolation and Purification Techniques for 1-Octanol, 5-(dimethylamino)- and Its Intermediates

The isolation and purification of 1-Octanol, 5-(dimethylamino)- and its synthetic intermediates are essential to obtain the compound in high purity. The choice of purification technique depends on the physical and chemical properties of the compound, such as its polarity, boiling point, and solubility.

Common Purification Techniques:

Extraction: Liquid-liquid extraction is commonly used to separate the product from the reaction mixture based on its solubility in different immiscible solvents. The basic nature of the dimethylamino group allows for extraction into an acidic aqueous phase, separation from non-basic impurities, and subsequent re-extraction into an organic solvent after basification.

Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption on a stationary phase. For an amino alcohol like 1-Octanol, 5-(dimethylamino)-, silica gel or alumina can be used as the stationary phase, with a mixture of polar and non-polar solvents as the mobile phase.

Distillation: If the compound and its intermediates are thermally stable liquids with sufficiently different boiling points from impurities, distillation (including fractional distillation and vacuum distillation) can be an effective purification method.

Crystallization: If the product is a solid, crystallization from a suitable solvent can be a highly effective method for achieving high purity. This can also be applied to solid derivatives of the final product.

The purification process may involve a combination of these techniques to achieve the desired level of purity.

TechniquePrincipleApplicability for 1-Octanol, 5-(dimethylamino)-
ExtractionDifferential solubility in immiscible liquids.Useful for initial workup and separation from non-basic/non-polar impurities.
Column ChromatographyDifferential adsorption on a stationary phase.Effective for separating compounds with different polarities.
DistillationSeparation based on differences in boiling points.Potentially useful if the compound is a thermally stable liquid.
CrystallizationFormation of a pure solid from a solution.Applicable if the compound or a salt derivative is a solid.

Spectroscopic and Structural Elucidation of 1 Octanol, 5 Dimethylamino

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of the Chemical Compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis for 1-Octanol (B28484), 5-(dimethylamino)-

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) NMR, is the foundational method for determining the basic carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-Octanol, 5-(dimethylamino)- is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) of these signals are influenced by the electron density around the protons, which is affected by neighboring functional groups.

Hydroxyl Proton (-OH): A broad singlet is anticipated for the hydroxyl proton, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding.

Methylene Protons adjacent to the Hydroxyl Group (-CH₂OH): These protons are expected to appear as a triplet, shifted downfield due to the deshielding effect of the adjacent oxygen atom.

Protons on the Dimethylamino Group (-N(CH₃)₂): A singlet corresponding to the six equivalent protons of the two methyl groups is expected. The chemical shift will be influenced by the nitrogen atom.

Methine Proton adjacent to the Dimethylamino Group (-CH(N(CH₃)₂)-): This proton will likely appear as a multiplet due to coupling with the protons on the adjacent methylene groups.

Methylene Protons (-CH₂-): The remaining methylene groups along the carbon chain will produce a complex series of overlapping multiplets in the aliphatic region of the spectrum.

Terminal Methyl Proton (-CH₃): The protons of the terminal methyl group are expected to appear as a triplet at the most upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Carbon attached to the Hydroxyl Group (C1): This carbon will be shifted significantly downfield due to the electronegativity of the oxygen atom.

Carbon attached to the Dimethylamino Group (C5): This carbon will also be shifted downfield due to the influence of the nitrogen atom.

Carbons of the Dimethylamino Group (-N(CH₃)₂): These two equivalent carbons will appear as a single peak.

Alkyl Chain Carbons (C2, C3, C4, C6, C7): These carbons will resonate in the typical aliphatic region.

Terminal Methyl Carbon (C8): This carbon will appear at the most upfield position.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for 1-Octanol, 5-(dimethylamino)-, based on the analysis of similar compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-H₂3.6 (t)62
C2-H₂1.5 (m)32
C3-H₂1.3 (m)25
C4-H₂1.4 (m)36
C5-H2.5 (m)60
C6-H₂1.3 (m)29
C7-H₂1.3 (m)22
C8-H₃0.9 (t)14
N(CH₃)₂2.2 (s)40
OHVariable (br s)-

Note: Predicted values are for illustrative purposes. Actual experimental values may vary. (s = singlet, t = triplet, m = multiplet, br = broad)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity in 1-Octanol, 5-(dimethylamino)-

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR and for elucidating the detailed connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum of 1-Octanol, 5-(dimethylamino)- would confirm the connectivity between adjacent protons in the octanol (B41247) chain. For instance, a cross-peak would be expected between the protons on C1 and C2, C2 and C3, and so on, up to the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). This experiment would definitively assign each proton signal to its corresponding carbon atom. For example, the triplet at ~3.6 ppm would show a correlation to the carbon signal at ~62 ppm, confirming their assignment to the C1 position.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For 1-Octanol, 5-(dimethylamino)-, HMBC correlations would be expected between the protons of the dimethylamino group and the carbon at C5, as well as the carbons at C4 and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is useful for determining the three-dimensional structure and conformation of the molecule. For instance, NOESY could reveal through-space interactions between the protons of the dimethylamino group and protons on different parts of the octanol chain, providing insights into its preferred conformation in solution.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in 1-Octanol, 5-(dimethylamino)-

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 1-Octanol, 5-(dimethylamino)- would be expected to show the following characteristic absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

C-H Stretch (Aliphatic): Multiple sharp peaks in the region of 2850-3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the alkyl chain and the dimethylamino group.

C-O Stretch: A strong band in the region of 1050-1250 cm⁻¹ is indicative of the C-O stretching vibration of the primary alcohol.

C-N Stretch: A medium to weak band in the region of 1000-1250 cm⁻¹ can be attributed to the C-N stretching vibration of the tertiary amine.

N-H Bend: Since this is a tertiary amine, no N-H bending vibrations will be observed.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of 1-Octanol, 5-(dimethylamino)- would be expected to show:

C-H Stretching: Strong signals in the 2800-3000 cm⁻¹ region.

C-C Stretching: Signals in the 800-1200 cm⁻¹ "fingerprint" region, which are characteristic of the carbon skeleton.

Symmetric vibrations of the non-polar bonds are often more intense in Raman spectra compared to IR spectra.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
-OHO-H Stretch3200-3600 (strong, broad)Weak
-CH₃, -CH₂-C-H Stretch2850-3000 (strong, sharp)2800-3000 (strong)
-CH₂OHC-O Stretch1050-1250 (strong)Moderate
-N(CH₃)₂C-N Stretch1000-1250 (medium-weak)Moderate

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of 1-Octanol, 5-(dimethylamino)-

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

The molecular weight of 1-Octanol, 5-(dimethylamino)- (C₁₀H₂₃NO) is 173.30 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 173.

The fragmentation of 1-Octanol, 5-(dimethylamino)- in the mass spectrometer would likely proceed through several characteristic pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the formation of a stable iminium ion. For this compound, cleavage between C4 and C5 would yield a fragment containing the dimethylamino group, while cleavage between C5 and C6 would also produce a nitrogen-containing fragment.

Loss of Water: Alcohols often undergo dehydration, leading to a peak at [M-18]⁺.

Cleavage of the Alkyl Chain: Fragmentation along the alkyl chain can produce a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

A plausible major fragment would arise from the cleavage adjacent to the nitrogen, leading to an iminium ion at m/z 86, corresponding to [CH(CH₂CH₂CH₃)(N(CH₃)₂)]⁺.

X-ray Crystallography for Solid-State Structure Determination of 1-Octanol, 5-(dimethylamino)-

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org To perform this analysis, a single crystal of 1-Octanol, 5-(dimethylamino)- would be required.

If a suitable crystal could be grown, X-ray diffraction analysis would provide detailed information about:

Bond Lengths and Angles: The precise distances between atoms and the angles between bonds in the solid state.

Conformation: The specific three-dimensional shape of the molecule in the crystal lattice.

Intermolecular Interactions: The nature and geometry of interactions between neighboring molecules, such as hydrogen bonding involving the hydroxyl group and dipole-dipole interactions.

Given the presence of both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (the lone pair on the nitrogen of the -N(CH₃)₂ group), it is likely that the crystal structure would exhibit a network of intermolecular hydrogen bonds.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment of Chiral 1-Octanol, 5-(dimethylamino)- Derivatives

The carbon atom at the 5-position in 1-Octanol, 5-(dimethylamino)- is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study these chiral molecules.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will have a characteristic CD spectrum, with positive or negative peaks (Cotton effects) at specific wavelengths. The CD spectra of the two enantiomers of a chiral compound are mirror images of each other.

While underivatized 1-Octanol, 5-(dimethylamino)- may not have strong chromophores to produce a significant CD signal in the accessible UV-Vis range, its chiral derivatives could be analyzed. For instance, converting the alcohol to an ester with a chromophoric acid would introduce a group that absorbs UV light. The CD spectrum of this derivative could then be used to:

Determine the Absolute Configuration: By comparing the experimental CD spectrum to theoretically calculated spectra or to the spectra of similar compounds with known absolute configurations.

Assess Enantiomeric Purity: The intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample. By measuring the CD spectrum of a sample and comparing it to the spectrum of an enantiomerically pure standard, the enantiomeric purity can be determined. The use of chiroptical sensing methods has been demonstrated for various chiral amino alcohols. nih.govrsc.orgresearchgate.net

Computational Chemistry and Theoretical Studies of 1 Octanol, 5 Dimethylamino

Quantum Chemical Calculations of the Electronic Structure of 1-Octanol (B28484), 5-(dimethylamino)-

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations, based on the principles of quantum mechanics, can elucidate the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific MO with a discrete energy level. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that play a crucial role in chemical reactions. pnas.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For 1-Octanol, 5-(dimethylamino)-, the HOMO is expected to be localized primarily on the nitrogen atom of the dimethylamino group, as the lone pair of electrons on the nitrogen is typically higher in energy than the electrons in the C-C, C-H, C-O, and O-H sigma bonds. The LUMO, on the other hand, would likely be an antibonding orbital, potentially a σ* orbital associated with the C-O or C-N bonds. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov

Table 1: Hypothetical Frontier Orbital Characteristics of 1-Octanol, 5-(dimethylamino)-

OrbitalPrimary Atomic ContributionExpected Energy LevelImplication for Reactivity
HOMONitrogen (lone pair)HighNucleophilic character at the nitrogen atom
LUMOC-O or C-N (σ*)LowSusceptibility to nucleophilic attack at adjacent carbons

Note: This table is based on theoretical principles and data for analogous compounds, not on direct calculations for 1-Octanol, 5-(dimethylamino)-.

The distribution of electron density in a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified through various methods, including the calculation of atomic charges and the generation of Molecular Electrostatic Potential (MEP) maps. libretexts.orgdeeporigin.com An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor). youtube.comwolfram.com

In 1-Octanol, 5-(dimethylamino)-, the MEP would be expected to show a region of high negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the dimethylamino group, due to the presence of lone pairs of electrons. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a region of high positive potential (blue), making it a potential hydrogen bond donor. libretexts.org The aliphatic chain would likely show a more neutral potential (green). wolfram.com This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and solvation. idc-online.com

Conformational Analysis and Energy Landscapes of 1-Octanol, 5-(dimethylamino)-

Computational methods, such as systematic or stochastic conformational searches followed by geometry optimizations using quantum mechanical methods, can be employed to explore the conformational space. nih.govresearchgate.net For 1-Octanol, 5-(dimethylamino)-, key dihedral angles to consider would be those around the C-C bonds of the octyl chain, as well as the C-O and C-N bonds. Intramolecular hydrogen bonding between the hydroxyl group and the dimethylamino group could play a significant role in stabilizing certain conformations, leading to a folded structure. acs.org The relative energies of the different conformers would determine their population at a given temperature.

Table 2: Potential Low-Energy Conformations of 1-Octanol, 5-(dimethylamino)-

ConformationKey FeatureExpected Relative Energy
ExtendedLinear arrangement of the carbon backboneLow
Folded (Intramolecular H-bond)Proximity of -OH and -N(CH₃)₂ groupsPotentially the lowest
Gauche conformersVarious "kinked" structures of the alkyl chainHigher

Note: This table presents hypothetical conformations. The actual energy ranking would require detailed computational analysis.

Prediction of Spectroscopic Properties of 1-Octanol, 5-(dimethylamino)- from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties from first principles, which can be invaluable for the identification and characterization of a compound. researchgate.net Techniques such as Density Functional Theory (DFT) can be used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic shieldings (NMR chemical shifts). aps.org

For 1-Octanol, 5-(dimethylamino)-, the calculated IR spectrum would be expected to show characteristic stretching frequencies for the O-H bond (around 3300-3500 cm⁻¹), C-H bonds (around 2850-3000 cm⁻¹), and C-N and C-O bonds (in the fingerprint region). ubc.casolubilityofthings.com The position and shape of the O-H stretching band could provide evidence for intramolecular hydrogen bonding. solubilityofthings.com The calculated ¹H and ¹³C NMR spectra would predict the chemical shifts for each unique hydrogen and carbon atom in the molecule, which could be compared with experimental data for structure elucidation. maricopa.edu

Reaction Mechanism Studies and Transition State Analysis for Chemical Transformations of 1-Octanol, 5-(dimethylamino)-

Theoretical methods are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products via transition states. researchgate.nettandfonline.com For 1-Octanol, 5-(dimethylamino)-, several types of reactions could be investigated computationally, such as oxidation of the alcohol, nucleophilic substitution at the carbon bearing the dimethylamino group, or acid-base reactions.

By locating the transition state structures and calculating their energies, the activation energy for a given reaction can be determined, providing insights into the reaction kinetics. diva-portal.org For example, a computational study on the oxidation of the hydroxyl group would involve modeling the interaction with an oxidizing agent and identifying the transition state for the hydrogen abstraction or hydride transfer step. Similarly, the mechanism of a reaction involving the amino group, such as its quaternization with an alkyl halide, could be explored. organic-chemistry.org

Molecular Dynamics Simulations for Solvent Interactions of the Chemical Compound

Molecular Dynamics (MD) simulations are a powerful tool to study the behavior of molecules over time, particularly their interactions with a solvent. nih.govacs.org In an MD simulation, the atoms of the solute (1-Octanol, 5-(dimethylamino)-) and the surrounding solvent molecules are treated as classical particles, and their trajectories are calculated by integrating Newton's equations of motion. mdpi.com

An MD simulation of 1-Octanol, 5-(dimethylamino)- in a solvent like water would provide detailed information about the solvation structure. It would be expected to show that water molecules form hydrogen bonds with both the hydroxyl and the dimethylamino groups. nih.gov The simulation could also reveal how the flexible alkyl chain behaves in solution and whether it tends to adopt more compact or extended conformations. Furthermore, MD simulations can be used to calculate various thermodynamic properties, such as the free energy of solvation, which is crucial for understanding the compound's solubility. wur.nl

Table 3: Intermolecular Interactions of 1-Octanol, 5-(dimethylamino)-

Functional GroupInteracting SpeciesType of Interaction
Hydroxyl (-OH)Water, other protic solventsHydrogen bonding (donor and acceptor)
Dimethylamino (-N(CH₃)₂)Water, other protic solventsHydrogen bonding (acceptor)
Octyl chainNonpolar solventsvan der Waals interactions

Chemical Reactivity and Derivatization of 1 Octanol, 5 Dimethylamino

Reactions Involving the Tertiary Amine Group of 1-Octanol (B28484), 5-(dimethylamino)-

The tertiary amine at the C5 position is a nucleophilic and basic center, making it susceptible to reactions with electrophiles.

The tertiary dimethylamino group readily undergoes quaternization when treated with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a dialkyl sulfate (B86663) (e.g., dimethyl sulfate). This reaction results in the formation of a quaternary ammonium (B1175870) salt, which carries a permanent positive charge. The quaternization process is typically exothermic and can often be carried out without a solvent. google.com

Quaternization significantly alters the physicochemical properties of the molecule, increasing its water solubility and modifying its surface activity. Quaternary ammonium compounds derived from amino alcohols have applications as surfactants and antimicrobial agents.

ReagentProduct
Methyl Iodide (CH3I)5-(trimethylammonio)octan-1-ol iodide
Dimethyl Sulfate ((CH3)2SO4)5-(trimethylammonio)octan-1-ol methyl sulfate

The nitrogen atom of the dimethylamino group can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H2O2) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is a polar functional group where the oxygen atom carries a partial negative charge and the nitrogen atom a partial positive charge. N-oxides are often used as intermediates in organic synthesis and can exhibit unique biological activities.

ReagentProduct
Hydrogen Peroxide (H2O2)5-(dimethylamino)octan-1-ol N-oxide
meta-Chloroperoxybenzoic acid (m-CPBA)5-(dimethylamino)octan-1-ol N-oxide

Formation of Amine Salts and Complexes

The tertiary amine functionality of 1-Octanol, 5-(dimethylamino)- readily reacts with acids to form ammonium salts. This basic character is a result of the lone pair of electrons on the nitrogen atom, which can accept a proton. The formation of these salts significantly alters the physical properties of the molecule, often increasing its water solubility.

Furthermore, the nitrogen and oxygen atoms of 1-Octanol, 5-(dimethylamino)- can act as Lewis bases, donating their lone pair of electrons to metal ions to form coordination complexes. The ability to chelate with metal centers makes this compound a potential ligand in coordination chemistry. The specific nature of the metal, its oxidation state, and the reaction conditions influence the structure and stability of the resulting complexes.

Concurrent and Selective Functionalization of Dual Active Sites in 1-Octanol, 5-(dimethylamino)-

The presence of both a hydroxyl and a dimethylamino group presents opportunities for both concurrent and selective functionalization.

Concurrent Functionalization: Under conditions where both functional groups are reactive, it is possible to modify both sites simultaneously. For instance, reaction with a reagent that is reactive towards both alcohols and amines could lead to a difunctionalized product.

Selective Functionalization: Achieving selectivity requires careful choice of reagents and reaction conditions.

Protection Strategies: One common approach to achieve selectivity is through the use of protecting groups. For example, the hydroxyl group can be protected, allowing for chemical modification of the amino group. Subsequently, the protecting group can be removed to yield a selectively functionalized amine.

Reagent Control: The inherent differences in the reactivity of the hydroxyl and amino groups can also be exploited. For instance, certain acylating agents may react preferentially with the more nucleophilic amino group over the hydroxyl group under specific conditions.

The table below summarizes potential strategies for selective functionalization:

Target SiteStrategyExample Reagent
Hydroxyl GroupProtection of the amine (e.g., protonation in acidic media) followed by reaction at the hydroxyl group.Acyl chlorides, silyl (B83357) ethers
Amino GroupProtection of the hydroxyl group (e.g., as a silyl ether) followed by reaction at the amino group.Alkyl halides

Catalytic Applications and Role as a Reagent in Organic Synthesis

The unique structure of 1-Octanol, 5-(dimethylamino)- suggests its potential utility in catalysis and as a specialized reagent in organic synthesis.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field. Amino alcohols are a known class of organocatalysts. The bifunctional nature of 1-Octanol, 5-(dimethylamino)- makes it an interesting candidate for evaluation as an organocatalyst. The hydroxyl and amino groups could act in a cooperative manner to activate substrates and facilitate bond formation. For instance, the amino group could act as a base to deprotonate a substrate, while the hydroxyl group could act as a hydrogen bond donor to stabilize a transition state.

The ability of 1-Octanol, 5-(dimethylamino)- to coordinate with metal ions through its nitrogen and oxygen atoms makes it a viable candidate for ligand design. As a bidentate ligand, it can form stable chelate rings with metal centers, influencing the metal's catalytic activity, selectivity, and stability. The long alkyl chain can also impart solubility in nonpolar solvents, which can be advantageous in certain catalytic systems. The design of novel catalysts based on this scaffold could lead to new applications in areas such as asymmetric synthesis and polymerization. Research in this area would involve the synthesis and characterization of various metal complexes and the evaluation of their catalytic performance in a range of organic transformations.

Advanced Analytical Methodologies for 1 Octanol, 5 Dimethylamino in Research

Chromatographic Separation Techniques for Purity and Analysis of 1-Octanol (B28484), 5-(dimethylamino)-

Chromatographic techniques are fundamental in separating 1-Octanol, 5-(dimethylamino)- from impurities and reaction byproducts. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives of the Compound

Gas chromatography is a powerful technique for separating volatile compounds. However, the polarity and hydrogen-bonding capacity of the hydroxyl group in 1-Octanol, 5-(dimethylamino)- can lead to poor peak shape and thermal degradation in the GC inlet. To overcome these issues, derivatization is employed to convert the analyte into a more volatile and thermally stable form. A common approach is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group.

The resulting TMS ether is significantly more volatile and less polar, leading to improved chromatographic performance. The analysis is then carried out using GC-MS, where the gas chromatograph separates the derivatized compound from any impurities, and the mass spectrometer provides fragmentation data for structural confirmation and identification. hmdb.ca The mass spectrum of the derivatized 1-Octanol, 5-(dimethylamino)- would exhibit characteristic fragments corresponding to the loss of methyl groups and cleavage adjacent to the nitrogen and oxygen atoms.

Table 1: Hypothetical GC-MS Parameters for TMS-Derivatized 1-Octanol, 5-(dimethylamino)-

ParameterValue
Column 5%-phenyl-95%-dimethylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Initial 60°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
MS Transfer Line 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 m/z

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation of the Compound

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like 1-Octanol, 5-(dimethylamino)-. ecetoc.org Reversed-phase HPLC is the most common mode used for purity assessment, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

For 1-Octanol, 5-(dimethylamino)-, a C18 column is typically suitable. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as trifluoroacetic acid or formic acid to improve peak shape by protonating the amine group. Detection can be achieved using a UV detector, as the compound may have some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). A high-throughput HPLC method can also be utilized for determining the octanol-water partition coefficients. nih.gov

Table 2: Typical HPLC Conditions for Purity Analysis of 1-Octanol, 5-(dimethylamino)-

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or ELSD
Injection Volume 10 µL

Hyphenated Techniques for Qualitative and Quantitative Analysis of 1-Octanol, 5-(dimethylamino)-

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples. nih.govspringernature.com For 1-Octanol, 5-(dimethylamino)-, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provide both separation and detailed structural information.

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. ijipls.co.in This technique is ideal for identifying unknown impurities and degradation products. Using an electrospray ionization (ESI) source, the analyte can be ionized directly from the liquid phase into the mass spectrometer. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and its related substances. Quantitative analysis can be performed with high precision and accuracy using tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode.

Other hyphenated techniques like LC-NMR can also be employed for unambiguous structure elucidation of impurities without the need for isolation. indexcopernicus.com

Advanced Titrimetric Methods for Amine and Hydroxyl Content Determination

Titrimetry remains a crucial and accurate method for determining the content of specific functional groups. For 1-Octanol, 5-(dimethylamino)-, both the tertiary amine and the hydroxyl group can be quantified using advanced titrimetric methods, often employing potentiometric endpoint detection for higher precision.

Amine Content Determination: The tertiary amine functionality can be quantified by a non-aqueous acid-base titration. The sample is dissolved in a suitable non-aqueous solvent, such as a mixture of glacial acetic acid and an aprotic solvent, and titrated with a standardized solution of a strong acid, like perchloric acid in acetic acid. The endpoint is detected potentiometrically using a pH electrode suitable for non-aqueous systems.

Hydroxyl Content Determination: The hydroxyl number is a measure of the hydroxyl group content in a chemical substance and is defined as the milligrams of potassium hydroxide (B78521) equivalent to the hydroxyl content of one gram of sample. metrohm.com An advanced, pyridine-free method involves the catalytic acetylation of the hydroxyl group. metrohm.com The reaction is carried out at room temperature, followed by hydrolysis of the excess reagent. The resulting acetic acid is then titrated with a standardized solution of potassium hydroxide in methanol. labrulez.com This method avoids the use of toxic pyridine (B92270) and lengthy refluxing times associated with older methods. metrohm.com

Table 3: Summary of Titrimetric Methods for Functional Group Analysis

Functional GroupMethod PrincipleTitrantSolventEndpoint Detection
Dimethylamino Non-aqueous Acid-Base TitrationPerchloric Acid in Acetic AcidGlacial Acetic Acid / ChlorobenzenePotentiometric
Hydroxyl Catalyzed Acetylation & Titration of excess acidPotassium Hydroxide in MethanolN-Methyl-2-pyrrolidone / AcetonitrilePotentiometric

Future Research Directions and Emerging Paradigms for 1 Octanol, 5 Dimethylamino

Exploration of Novel Synthetic Pathways to the Chemical Compound

The development of efficient and sustainable methods for the synthesis of functionalized long-chain alcohols like 1-Octanol (B28484), 5-(dimethylamino)- is an ongoing challenge in organic chemistry. While traditional methods for creating amino alcohols exist, future research is expected to focus on greener, more selective, and atom-economical approaches.

Key Research Thrusts:

Catalytic Amination of Alcohols: A significant area of development lies in the catalytic amination of long-chain diols or keto-alcohols. The direct amination of 1-octanol derivatives using dimethylamine (B145610) in the presence of novel catalysts could provide a more direct and efficient route. Research into heterogeneous catalysts, such as those based on earth-abundant metals, is particularly promising for developing sustainable and recyclable catalytic systems.

Green Chemistry Approaches: The principles of green chemistry are increasingly guiding synthetic strategies. Future pathways may involve the use of biocatalysis, where enzymes could be engineered to perform the selective amination of an octanol (B41247) precursor with high stereoselectivity. Additionally, the use of renewable feedstocks to generate the octanol backbone is an area of growing interest. Visible-light photocatalysis is another emerging green method that could be explored for the C-H amination of 1-octanol.

Flow Chemistry Synthesis: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for 1-Octanol, 5-(dimethylamino)- could enable more efficient and reproducible production, particularly if coupled with in-line purification techniques.

Synthetic ApproachPotential AdvantagesResearch Focus
Catalytic AminationHigh atom economy, potential for selectivity.Development of novel heterogeneous and homogeneous catalysts.
BiocatalysisHigh stereoselectivity, mild reaction conditions.Enzyme engineering and discovery.
Visible-Light PhotocatalysisUse of renewable energy, mild conditions.Development of suitable photosensitizers and reaction conditions.
Flow ChemistryEnhanced safety, scalability, and control.Reactor design and optimization of reaction parameters.

Development of Advanced Analytical Techniques for Trace Analysis and Monitoring

The ability to detect and quantify 1-Octanol, 5-(dimethylamino)- at trace levels is crucial for various potential applications and for monitoring its presence in complex matrices. Future research in analytical chemistry will likely focus on developing more sensitive, selective, and rapid analytical methods.

Emerging Analytical Paradigms:

High-Performance Liquid Chromatography with Advanced Detection: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) will likely remain a cornerstone for the analysis of 1-Octanol, 5-(dimethylamino)-. Future developments may include the use of novel stationary phases for improved separation and the application of high-resolution mass spectrometry for unambiguous identification and quantification. Pre-column derivatization techniques, which introduce a chromophore or fluorophore to the molecule, can significantly enhance detection limits when using UV-Vis or fluorescence detectors.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of 1-Octanol, 5-(dimethylamino)-, GC-MS offers high separation efficiency and sensitive detection. Research could focus on developing optimized derivatization methods to improve the volatility and thermal stability of the compound for GC analysis.

Sensor Technologies: The development of chemical sensors for the real-time monitoring of 1-Octanol, 5-(dimethylamino)- represents a significant future direction. These could be based on electrochemical principles, optical detection, or quartz crystal microbalances, offering rapid and on-site analysis capabilities.

Analytical TechniqueKey AdvantagesFuture Research Directions
HPLC-MS/MSHigh sensitivity and selectivity.Novel stationary phases, high-resolution mass spectrometry.
GC-MSHigh separation efficiency for volatile compounds.Optimized derivatization methods.
Chemical SensorsReal-time and on-site monitoring.Development of novel sensor materials and platforms.

Deeper Theoretical Insights into Reactivity and Mechanism of 1-Octanol, 5-(dimethylamino)-

Computational chemistry provides a powerful tool to understand the intrinsic properties, reactivity, and reaction mechanisms of molecules at the atomic level. Deeper theoretical studies on 1-Octanol, 5-(dimethylamino)- can guide synthetic efforts and help in predicting its behavior in various chemical environments.

Areas for Theoretical Exploration:

Conformational Analysis and Intramolecular Interactions: The flexibility of the octanol chain and the presence of both a hydroxyl and a dimethylamino group allow for a multitude of conformations. Computational studies can elucidate the most stable conformers and the nature of intramolecular hydrogen bonding between the two functional groups, which can significantly influence the compound's reactivity and physical properties.

Reaction Mechanism Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate the mechanisms of potential reactions involving 1-Octanol, 5-(dimethylamino)-. This includes modeling the transition states and reaction pathways for its synthesis, oxidation, and other transformations.

Prediction of Physicochemical Properties: Theoretical models can be used to predict key physicochemical properties such as pKa, lipophilicity (logP), and spectroscopic characteristics (NMR, IR). These predictions can aid in the development of analytical methods and in understanding the compound's potential applications.

Theoretical MethodApplication to 1-Octanol, 5-(dimethylamino)-
Molecular Mechanics (MM)Conformational analysis of the flexible octanol chain.
Density Functional Theory (DFT)Elucidation of reaction mechanisms, calculation of electronic properties.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of intramolecular hydrogen bonding.

Design of Analogs with Modified Structural Features for Fundamental Chemical Studies

The synthesis of structural analogs of 1-Octanol, 5-(dimethylamino)- with systematically modified features is a powerful strategy to probe structure-property relationships and to fine-tune its chemical behavior for specific applications.

Strategies for Analog Design:

Modification of the Alkyl Chain: Varying the length of the alkyl chain, introducing branching, or incorporating unsaturation can significantly impact the compound's hydrophobicity, steric hindrance, and packing in condensed phases.

Alteration of the Amino Group: Replacing the dimethylamino group with other secondary or tertiary amines (e.g., diethylamino, piperidinyl) would modulate the basicity and nucleophilicity of the nitrogen atom. The synthesis of the corresponding primary amine or quaternary ammonium (B1175870) salt would also provide valuable comparative data.

Introduction of Additional Functional Groups: The incorporation of other functional groups, such as halogens, ethers, or aromatic rings, onto the octanol chain would create a diverse library of analogs for exploring a wider range of chemical properties and potential applications.

Structural ModificationExpected Impact on Properties
Chain Length VariationAltered hydrophobicity and steric effects.
Amino Group SubstitutionModified basicity, nucleophilicity, and steric hindrance.
Positional IsomerismChanges in intramolecular interactions and reactivity.
Additional Functional GroupsIntroduction of new chemical properties and reactivity.

Q & A

Q. What are the optimal synthetic routes for 5-(dimethylamino)-1-octanol, and how can structural confirmation be achieved?

  • Methodological Answer : Synthesis typically involves alkylation of 1-octanol derivatives with dimethylamine under controlled conditions. For example, nucleophilic substitution of a halogenated octanol precursor (e.g., 5-chloro-1-octanol) with dimethylamine in the presence of a base like K₂CO₃ or NaH can yield the target compound. Post-synthesis, structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify the dimethylamino group (-N(CH₃)₂) and the hydroxyl (-OH) proton. Mass spectrometry (MS) can validate the molecular ion peak (expected molecular formula: C₁₀H₂₃NO) . For hydrochloride salts (e.g., CAS 5359-35-3), additional characterization via FT-IR for N-H stretches and elemental analysis is recommended .

Q. What analytical techniques are recommended for assessing purity and stability of 5-(dimethylamino)-1-octanol?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is ideal for purity assessment, using a C18 column and acetonitrile/water mobile phase. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives (e.g., silylated compounds). Stability studies should include accelerated degradation under varying pH, temperature, and light exposure, monitored via HPLC. For degradation product identification, tandem MS (LC-MS/MS) and comparison with spectral libraries (e.g., EPA/NIH Mass Spectral Database) are critical .

Q. How should researchers safely handle and store 5-(dimethylamino)-1-octanol in laboratory settings?

  • Methodological Answer : Follow GHS guidelines: use personal protective equipment (PPE) including nitrile gloves and goggles. Store in a cool, ventilated area away from oxidizers. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with weak acids (e.g., citric acid) for amine-containing compounds. Emergency protocols must align with OSHA and NFPA standards, with access to safety data sheets (SDS) detailing first-aid measures for skin/eye contact .

Advanced Research Questions

Q. How does the dimethylamino group influence the physicochemical properties of 5-(dimethylamino)-1-octanol compared to unsubstituted 1-octanol?

  • Methodological Answer : The dimethylamino group increases polarity and hydrogen-bonding capacity, reducing log P (octanol-water partition coefficient) by ~1–2 units, as calculated via computational tools like PubChem’s XLogP3. This enhances aqueous solubility but may lower thermal stability, requiring differential scanning calorimetry (DSC) for melting point analysis. Comparative studies using surface tension measurements or Langmuir troughs can quantify amphiphilicity changes, critical for applications in micelle formation or membrane permeability assays .

Q. What strategies can resolve contradictions in reported biological activities of 5-(dimethylamino)-1-octanol derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., microbial strain differences, solvent effects). Standardize protocols using CLSI guidelines for antimicrobial testing. Employ dose-response curves with IC₅₀/EC₅₀ calculations and statistical validation (e.g., ANOVA with post-hoc tests). Cross-validate results via orthogonal assays: for example, combine broth microdilution with time-kill kinetics. Meta-analysis of structure-activity relationships (SAR) using rhodanine derivatives (as in Table 1, ) can identify critical substituents affecting activity .

Q. How can the dimethylamino group be leveraged to enhance drug delivery systems?

  • Methodological Answer : The dimethylamino group facilitates pH-dependent solubility, enabling targeted release in acidic environments (e.g., tumor microenvironments). Protonation at low pH increases hydrophilicity, improving cellular uptake. Evaluate this via in vitro permeability assays (e.g., Caco-2 monolayers) under varying pH. For nanoparticle formulations, use dynamic light scattering (DLS) to monitor size changes and ζ-potential measurements to confirm surface charge modulation. Compare with control compounds lacking the dimethylamino moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.